Cas no 83058-25-7 (D-(+)-Cellotetraose Tetradecaacetate)

D-(+)-Cellotetraose Tetradecaacetate 化学的及び物理的性質
名前と識別子
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- D-Cellotetraosetetradecaactetate
- D-(+)-Cellotetraose Tetradecaacetate
- 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-,acetate
- acetic acid p-mentha-6,8-dien-2-yl ester
- Carveol acetate
- carveyl acetate
- CARVYL ACETATE
- Carvyl acetate E
- cis-carvyl acetate
- p-Mentha-6,8-dien-2-ol,acetate
- p-Mentha-6,8-dien-2-yl acetate
- tetradeca-O-acetylcellotetraose
- trans-Carveyl acetate
- D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate (9CI)
- Cellotetraose tetradecaacetate (6CI, 7CI)
- Cellotetraose peracetate
- D-Cellotetraose tetradecaacetate
- 83058-25-7
- W-203886
- [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
-
- インチ: 1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1
- InChIKey: NKUTUOSZFVYRTC-NZEQKUHWSA-N
- ほほえんだ: O([C@@H]1O[C@H](COC(=O)C)[C@@H](O[C@@H]2O[C@H](COC(=O)C)[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@H]2OC(=O)C)[C@H](OC(=O)C)[C@H]1OC(=O)C)[C@@H]1[C@@H](COC(=O)C)O[C@@H](O[C@@H]2[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](OC(=O)C)[C@H]2OC(=O)C)[C@H](OC(=O)C)[C@H]1OC(=O)C
計算された属性
- せいみつぶんしりょう: 1254.37000
- どういたいしつりょう: 1254.3697639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 35
- 重原子数: 87
- 回転可能化学結合数: 38
- 複雑さ: 2530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 433Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 233-235°C
- ふってん: 1016.5±65.0 °C at 760 mmHg
- あんていせい: Stable at RT
- PSA: 432.81000
- LogP: -1.75760
D-(+)-Cellotetraose Tetradecaacetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
D-(+)-Cellotetraose Tetradecaacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C255850-50mg |
D-(+)-Cellotetraose Tetradecaacetate |
83058-25-7 | 50mg |
$ 764.00 | 2023-09-08 | ||
Apollo Scientific | BICL4058-25mg |
D-Cellotetraose tetradecaacetate |
83058-25-7 | 98% min | 25mg |
£347.00 | 2025-02-21 | |
TRC | C255850-10mg |
D-(+)-Cellotetraose Tetradecaacetate |
83058-25-7 | 10mg |
$ 184.00 | 2023-09-08 | ||
TRC | C255850-5mg |
D-(+)-Cellotetraose Tetradecaacetate |
83058-25-7 | 5mg |
$ 110.00 | 2023-09-08 | ||
Biosynth | YC181131-50 mg |
D-Cellotetraose tetradecaacetate |
83058-25-7 | 50mg |
$214.00 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221462-25mg |
D-(+)-Cellotetraose Tetradecaacetate, |
83058-25-7 | 25mg |
¥3309.00 | 2023-09-05 | ||
Apollo Scientific | BICL4058-100mg |
D-Cellotetraose tetradecaacetate |
83058-25-7 | 98% min | 100mg |
£827.00 | 2025-02-21 | |
A2B Chem LLC | AH52405-25mg |
D-(+)-Cellotetraose tetradecaacetate |
83058-25-7 | Min. 98% [1H-NMR] | 25mg |
$312.00 | 2024-04-19 | |
A2B Chem LLC | AH52405-10mg |
D-(+)-Cellotetraose tetradecaacetate |
83058-25-7 | Min. 98% [1H-NMR] | 10mg |
$206.00 | 2024-04-19 | |
Apollo Scientific | BICL4058-50mg |
D-Cellotetraose tetradecaacetate |
83058-25-7 | 98% min | 50mg |
£520.00 | 2025-02-21 |
D-(+)-Cellotetraose Tetradecaacetate 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
D-(+)-Cellotetraose Tetradecaacetateに関する追加情報
D-(+)-Cellotetraose Tetradecaacetate (CAS No. 83058-25-7): A Comprehensive Overview
D-(+)-Cellotetraose Tetradecaacetate (CAS No. 83058-25-7) is a well-characterized oligosaccharide derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a tetrasaccharide core acetylated at specific positions, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug delivery systems, biomaterials, and therapeutic interventions.
The molecular structure of D-(+)-Cellotetraose Tetradecaacetate consists of four glucose units linked in an α-1,4 glycosidic bond pattern, with acetyl groups attached to hydroxyl moieties at designated positions. This acetylation pattern not only enhances the compound's stability but also modulates its interactions with biological molecules. The precise arrangement of these functional groups contributes to its solubility and biocompatibility, making it suitable for use in aqueous-based formulations.
In recent years, there has been a growing interest in exploring the potential of oligosaccharide derivatives like D-(+)-Cellotetraose Tetradecaacetate in the development of novel therapeutic agents. One of the most promising areas is its application in targeted drug delivery systems. The compound's ability to form stable complexes with hydrophobic drugs has been demonstrated to enhance their bioavailability and reduce systemic toxicity. This property is particularly relevant in the context of oncology, where efficient delivery of chemotherapeutic agents remains a critical challenge.
Moreover, D-(+)-Cellotetraose Tetradecaacetate has shown potential as a scaffold for tissue engineering applications. Its biocompatible nature and ability to support cell adhesion have made it a suitable candidate for developing biomimetic materials that can promote tissue regeneration. Research has indicated that this compound can facilitate the growth of various cell types, including mesenchymal stem cells and endothelial cells, which are crucial for wound healing and vascularization processes.
The compound's role in modulating immune responses has also been an area of active investigation. Studies have suggested that D-(+)-Cellotetraose Tetradecaacetate can influence the activity of immune cells by interacting with pattern recognition receptors such as Toll-like receptors (TLRs). These interactions can lead to the activation or suppression of inflammatory pathways, depending on the cellular context. This capability makes it a promising candidate for developing immunomodulatory therapies for conditions such as autoimmune diseases and chronic inflammation.
Recent advancements in synthetic chemistry have enabled the efficient production of high-purity grades of D-(+)-Cellotetraose Tetradecaacetate, further facilitating its use in research and clinical applications. Techniques such as enzymatic synthesis and chemoenzymatic coupling have improved yield and purity, making large-scale production more feasible. These advancements are crucial for translating laboratory findings into viable therapeutic options.
The pharmacokinetic profile of D-(+)-Cellotetraose Tetradecaacetate has been extensively studied to understand its behavior within biological systems. Preliminary data indicate that the compound exhibits moderate bioavailability upon oral administration and prolonged circulation time when used as a prodrug carrier. These characteristics are advantageous for developing long-acting formulations that require less frequent dosing.
In conclusion, D-(+)-Cellotetraose Tetradecaacetate (CAS No. 83058-25-7) represents a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical science. Its unique structural features, coupled with its biocompatibility and functional versatility, position it as a key player in the development of next-generation therapeutics. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing medical treatments.
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